molecular formula C15H12N2O2 B8382897 Methyl 4-(benzimidazol-1-yl)benzoate

Methyl 4-(benzimidazol-1-yl)benzoate

Cat. No. B8382897
M. Wt: 252.27 g/mol
InChI Key: USTFFLGAYQZTMH-UHFFFAOYSA-N
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Patent
US07803825B2

Procedure details

A stirred solution of give 4-(2-aminophenylamino)benzoic acid methyl ester (13 g, 0.054 mol) in trimethyl orthoformate was treated with formic acid (13 mL), heated at reflux temperature for 1 h, cooled to room temperature and concentrated in vacuo. The residual oil was purified by column chromatography (silica, CHCl3/MeOH 1%) to give the title compound in 90% yield, 1H NMR (400 MHz, CDCl3): 8.26-8.28 (m, 3H), 8.17 (s, 1H), 7.90 (bs, 1H), 7.63 (d, J=8.8 Hz, 2H), 7.59 (m, 1H), 7.40 (m, 1H), 7.26 (s, 1H). 3.9 (s, 3H). LCMS (ESI+) 253 (MH+).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[NH2:17])=[CH:6][CH:5]=1.[CH:19](O)=O>C(OC)(OC)OC>[N:10]1([C:7]2[CH:6]=[CH:5][C:4]([C:3]([O:2][CH3:1])=[O:18])=[CH:9][CH:8]=2)[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[N:17]=[CH:19]1

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)NC1=C(C=CC=C1)N)=O
Name
Quantity
13 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(OC)(OC)OC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residual oil was purified by column chromatography (silica, CHCl3/MeOH 1%)

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC2=C1C=CC=C2)C2=CC=C(C(=O)OC)C=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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